

# Spectroscopic Validation of (5-(Trifluoromethyl)pyridin-2-yl)methanol: A Comparative Guide

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## Compound of Interest

**Compound Name:** (5-(Trifluoromethyl)pyridin-2-yl)methanol

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic validation of the structure of **(5-(Trifluoromethyl)pyridin-2-yl)methanol**, a key building block in pharmaceutical and agrochemical research. Experimental data from Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) and Mass Spectrometry (MS) are presented and compared with a structurally related compound to support its chemical identity.

## Spectroscopic Data Comparison

The structural integrity of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** was confirmed through <sup>1</sup>H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Due to the unavailability of a complete experimental dataset for the target compound in publicly accessible literature, a direct comparison is made with the known spectroscopic data of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol, a molecule sharing key structural motifs.

Spectroscopic Data	(5-(Trifluoromethyl)pyridin-2-yl)methanol	1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol
<sup>1</sup> H NMR (Chemical Shift δ in ppm)		
Pyridine-H (ortho to N)	8.82 (s, 1H)	8.47 (dd, J = 4.7, 2.0 Hz, 1H)
Pyridine-H (meta to N)	7.90-7.92 (m, 1H)	8.10 (d, J = 8.3 Hz, 1H)
Pyridine-H (para to N)	7.40-7.42 (m, 1H)	7.56 (dd, J = 7.8, 4.7 Hz, 1H)
CH <sub>2</sub> OH / CHOH	4.82-4.83 (m, 2H)	5.45 (dd, J = 6.9, 4.2 Hz, 1H)
OH	3.44-3.46 (m, 1H)	Not explicitly reported
<sup>13</sup> C NMR (Chemical Shift δ in ppm)	Data not available	150.50, 149.17, 138.99, 130.30, 123.69, 128.80–120.35 (q, J = 283.4 Hz), 67.19 (q, J = 31.4 Hz)
Mass Spectrometry (m/z)	178 ([M+H] <sup>+</sup> )	212.0051 ([M+H] <sup>+</sup> )

## Analysis and Interpretation

The <sup>1</sup>H NMR spectrum of **(5-(Trifluoromethyl)pyridin-2-yl)methanol** in CDCl<sub>3</sub> displays characteristic signals for the pyridine ring protons and the methanol moiety. The singlet at 8.82 ppm is assigned to the proton at the 6-position, deshielded by the adjacent nitrogen atom. The multiplets at 7.90-7.92 ppm and 7.40-7.42 ppm correspond to the protons at the 4- and 3-positions of the pyridine ring, respectively. The methylene protons of the methanol group appear as a multiplet at 4.82-4.83 ppm, and the hydroxyl proton is observed as a multiplet at 3.44-3.46 ppm.

For comparison, the <sup>1</sup>H NMR spectrum of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol in DMSO-d<sub>6</sub> also shows distinct signals for the pyridine protons, though with different splitting patterns and chemical shifts due to the different substitution pattern and solvent.[1]

The ESI-MS data for **(5-(Trifluoromethyl)pyridin-2-yl)methanol** shows a clear protonated molecular ion peak [M+H]<sup>+</sup> at m/z 178, which is consistent with its molecular weight of 177.12 g/mol .[2][3][4] This provides strong evidence for the assigned molecular formula of C<sub>7</sub>H<sub>6</sub>F<sub>3</sub>NO.

The comparative compound, 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol, with a molecular formula of  $C_7H_6ClF_3NO$ , shows a corresponding  $[M+H]^+$  peak at  $m/z$  212.0051, further validating the mass spectrometry results.[\[1\]](#)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring  $^1H$  and  $^{13}C$  NMR spectra of small organic molecules is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is typically a 300 or 400 MHz instrument. The experiment is set up to acquire a standard one-dimensional proton spectrum.
- Acquisition Parameters for  $^1H$  NMR:
  - A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.
  - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - A relaxation delay of 1-2 seconds is used between scans.
- Acquisition Parameters for  $^{13}C$  NMR:
  - A proton-decoupled experiment is performed to simplify the spectrum to single peaks for each unique carbon.
  - A larger number of scans (typically 128 or more) is required due to the low natural abundance of the  $^{13}C$  isotope.
  - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[5][6]

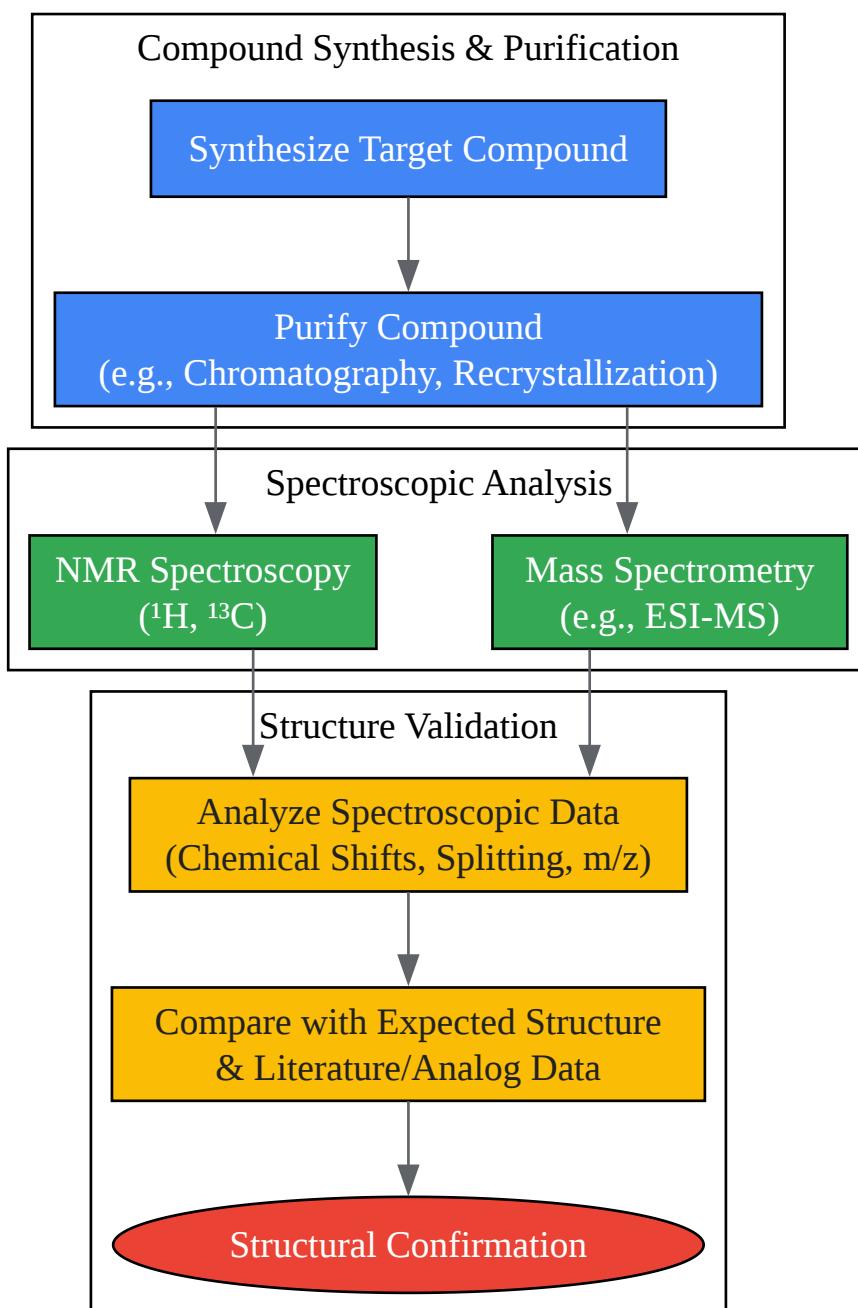
## Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for obtaining ESI-MS data for small molecules is as follows:

- Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10  $\mu\text{g/mL}$ ) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[7][8] The solution should be free of non-volatile salts and buffers.
- Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the capillary, causing the liquid to form a fine spray of charged droplets.
- Desolvation: The charged droplets are passed through a heated capillary or a stream of drying gas (e.g., nitrogen) to evaporate the solvent. This process increases the charge density on the droplets.
- Ion Formation and Mass Analysis: As the solvent evaporates, the analyte molecules are released as gas-phase ions (typically protonated,  $[\text{M}+\text{H}]^+$ , in positive ion mode). These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio ( $m/z$ ).[9][10][11][12]

## Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

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